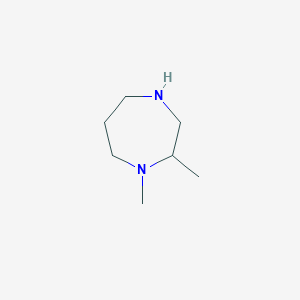
6-氯-N,N-二甲基吡嗪-2-胺
概述
描述
6-Chloro-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It is characterized by the presence of a chloro group and two dimethylamine groups attached to a pyrazine ring. This compound is typically found as a white to off-white solid and is known for its various applications in scientific research and industry.
科学研究应用
6-Chloro-N,N-dimethylpyrazin-2-amine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
安全和危害
生化分析
Biochemical Properties
6-chloro-N,N-dimethylpyrazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit the activity of cytochrome P450 1A2, an enzyme involved in the metabolism of xenobiotics and drugs . By inhibiting this enzyme, 6-chloro-N,N-dimethylpyrazin-2-amine can alter the metabolic pathways of various substances, leading to changes in their pharmacokinetics and pharmacodynamics. Additionally, this compound has been shown to interact with other biomolecules, such as transporters and receptors, further influencing its biochemical properties .
Cellular Effects
The effects of 6-chloro-N,N-dimethylpyrazin-2-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 6-chloro-N,N-dimethylpyrazin-2-amine can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
The molecular mechanism of action of 6-chloro-N,N-dimethylpyrazin-2-amine involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, by binding to cytochrome P450 1A2, 6-chloro-N,N-dimethylpyrazin-2-amine inhibits its enzymatic activity, resulting in altered metabolic pathways . Additionally, this compound can interact with receptors and transporters, modulating their function and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N,N-dimethylpyrazin-2-amine have been observed to change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, 6-chloro-N,N-dimethylpyrazin-2-amine may undergo degradation, leading to a decrease in its potency and efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-chloro-N,N-dimethylpyrazin-2-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 6-chloro-N,N-dimethylpyrazin-2-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at certain dosage levels .
Metabolic Pathways
6-chloro-N,N-dimethylpyrazin-2-amine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . This compound can inhibit the activity of cytochrome P450 1A2, leading to altered metabolism of drugs and other xenobiotics . Additionally, 6-chloro-N,N-dimethylpyrazin-2-amine can affect metabolic flux and metabolite levels by modulating the activity of other enzymes and transporters involved in metabolic processes .
Transport and Distribution
The transport and distribution of 6-chloro-N,N-dimethylpyrazin-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, 6-chloro-N,N-dimethylpyrazin-2-amine can bind to proteins in the bloodstream, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 6-chloro-N,N-dimethylpyrazin-2-amine is determined by its targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, 6-chloro-N,N-dimethylpyrazin-2-amine can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and modulates their activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine can be achieved through the reaction of 2,6-dichloropyrazine with dimethylamine hydrochloride in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base. The reaction is carried out in dimethyl sulfoxide (DMSO) at room temperature for 24 hours .
Industrial Production Methods: While specific industrial production methods for 6-chloro-N,N-dimethylpyrazin-2-amine are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of appropriate reaction vessels, temperature control, and purification techniques would be essential for large-scale production.
化学反应分析
Types of Reactions: 6-Chloro-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMSO or acetonitrile and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives.
作用机制
The mechanism of action of 6-chloro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s structure suggests it may interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.
相似化合物的比较
2,6-Dichloropyrazine: A precursor in the synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine.
N,N-Dimethylpyrazin-2-amine: Lacks the chloro group, which may affect its reactivity and applications.
Uniqueness: 6-Chloro-N,N-dimethylpyrazin-2-amine is unique due to the presence of both a chloro group and dimethylamine groups on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
6-chloro-N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEITVVMHFLZNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632181 | |
| Record name | 6-Chloro-N,N-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-72-9 | |
| Record name | 6-Chloro-N,N-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)





![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)


